molecular formula C9H12N2O B2519251 3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine] CAS No. 2230803-14-0

3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]

Cat. No.: B2519251
CAS No.: 2230803-14-0
M. Wt: 164.208
InChI Key: GYNGQBTYLSNIOG-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] is a heterocyclic compound with a unique spiro structure. This compound is characterized by the fusion of an oxetane ring and a pyrrolo[1,2-a]pyrazine ring system. The spiro configuration imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrazine derivatives, under specific conditions.

    Spiro Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of novel drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[oxetane-pyrrolidine]: Similar spiro structure but with a pyrrolidine ring instead of a pyrazine ring.

    Spiro[oxetane-piperidine]: Contains a piperidine ring, offering different chemical properties and reactivity.

    Spiro[oxetane-indole]: Features an indole ring, which imparts distinct biological activity.

Uniqueness

3’,4’-Dihydro-2’H-spiro[oxetane-3,1’-pyrrolo[1,2-a]pyrazine] is unique due to its combination of an oxetane ring and a pyrrolo[1,2-a]pyrazine ring system. This specific configuration provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-oxetane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-8-9(6-12-7-9)10-3-5-11(8)4-1/h1-2,4,10H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNGQBTYLSNIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C3(N1)COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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